



# Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(4-Nitrophenyl)-1,3-dioxolane

Cat. No.: B1347580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of **2-(4-nitrophenyl)-1,3-dioxolane**. The information presented is intended to support research and development activities in organic synthesis and medicinal chemistry.

# **Physicochemical Properties**

**2-(4-Nitrophenyl)-1,3-dioxolane** is a heterocyclic organic compound with the molecular formula C<sub>9</sub>H<sub>9</sub>NO<sub>4</sub>.[1] It is characterized by a 1,3-dioxolane ring attached to a 4-nitrophenyl group.[1] This compound typically appears as an off-white to yellow solid and should be stored in a dry, sealed container at room temperature.[1][2]

Table 1: General and Physicochemical Properties of 2-(4-Nitrophenyl)-1,3-dioxolane



Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>4</sub>	[1][2][3][4][5]
Molecular Weight	195.17 g/mol	[1][3][4][5][6]
CAS Number	2403-53-4	[1][3][4][5][7]
Appearance	Off-white to yellow solid	[1][2]
Melting Point	81-95 °C	[2][4][6][8]
Boiling Point	332.9 ± 37.0 °C (Predicted)	[2][8]
Density	1.3 ± 0.1 g/cm³ (Predicted)	[2][8]
Storage Temperature	Room Temperature, sealed in dry conditions	[1][2]

## **Spectroscopic Characterization**

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **2-(4-nitrophenyl)-1,3-dioxolane**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

Table 2: NMR Spectroscopic Data for 2-(4-Nitrophenyl)-1,3-dioxolane in CDCl3



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment	Source(s)
<sup>1</sup> H NMR	3.98–4.16	m	4 H (- OCH2CH2O-)	
5.89	S	1 H (O-CH-O)		_
7.65	d	2 H (Aromatic)		
8.24	d	2 H (Aromatic)		
<sup>13</sup> C NMR	65.47	-OCH2CH2O-		_
102.28	O-CH-O			
123.53	Aromatic CH		_	
127.39	Aromatic CH		_	
145.05	Aromatic C		_	
148.50	Aromatic C-NO <sub>2</sub>		_	

## **Mass Spectrometry (MS)**

Mass spectrometric analysis of **2-(4-nitrophenyl)-1,3-dioxolane** reveals a molecular ion peak corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for 2-(4-Nitrophenyl)-1,3-dioxolane

m/z	Relative Intensity	Assignment	Source(s)
195	10-30%	[M] <sup>+</sup> (Molecular Ion)	[6]
76	Base Peak	[C <sub>6</sub> H₅]+ (Phenyl Cation)	[6]

## **Infrared (IR) Spectroscopy**

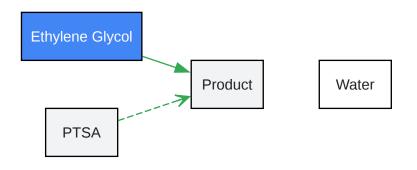
The IR spectrum of **2-(4-nitrophenyl)-1,3-dioxolane** shows characteristic absorption bands for its functional groups. While specific peak values from a single definitive source are not readily



available in the initial search, the presence of the nitro group and the dioxolane ring would be expected to give rise to strong characteristic absorptions.

# Synthesis and Reactivity Synthesis

The most common method for the synthesis of **2-(4-nitrophenyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 4-nitrobenzaldehyde with ethylene glycol.[1][6] This reaction is a protective strategy for the carbonyl group of the aldehyde.[1]



Click to download full resolution via product page

Caption: Synthesis of **2-(4-Nitrophenyl)-1,3-dioxolane**.

Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-1,3-dioxolane

- Apparatus Setup: A dry 250 mL round-bottom flask is equipped with a magnetic stir bar, a
  Dean-Stark apparatus (water separator), and a reflux condenser.
- Reagents:
  - 4-Nitrobenzaldehyde (50.0 mmol, 7.56 g)
  - Ethylene glycol (55.0 mmol, 3.42 g, 3.1 mL)
  - p-Toluenesulfonic acid monohydrate (0.40 g)
  - Cyclohexane (90 mL)
- Procedure:



- The reagents are added to the round-bottom flask.
- The mixture is heated to reflux with stirring.
- The reaction is continued until no more water is collected in the Dean-Stark apparatus (approximately 2 hours). The progress can be monitored by measuring the amount of water separated over time.
- Isolation and Purification:
  - The hot reaction mixture is decanted from any oily residue into a 250 mL Erlenmeyer flask and covered.
  - The solution is allowed to cool to room temperature, during which the product crystallizes.
  - To complete crystallization, the flask is cooled in a cold water bath (5-10 °C) for 30 minutes.
  - The crude product is collected by suction filtration and dried in a vacuum desiccator.
  - The crude product is purified by recrystallization from cyclohexane.
  - The purified product is collected by suction filtration, washed with cold cyclohexane, and dried to a constant weight in a vacuum desiccator.
- Expected Yield: 60-70%.
- Expected Melting Point: 81-82 °C.

## Reactivity

The chemical reactivity of **2-(4-nitrophenyl)-1,3-dioxolane** is primarily influenced by the aromatic nitro group and the 1,3-dioxolane ring.[1]

3.2.1. Reactions Involving the Nitro Group

The electron-withdrawing nitro group can be reduced to an amino group.[1][6] For instance, the reduction can be achieved using glucose as an environmentally friendly reducing agent in an



alkaline medium.[9]



Click to download full resolution via product page

Caption: Reduction of the nitro group.

Experimental Protocol: Reduction with Glucose[9]

- Reaction Setup: To 6 mL of ethanol, add 7.5 mL of a 30% aqueous sodium hydroxide solution and 0.5 g (2.56 mmol) of 2-(4-nitrophenyl)-1,3-dioxolane.
- Procedure:
  - Maintain the reaction mixture at 50 °C.
  - Add a solution of 1 g (5.12 mmol) of glucose monohydrate in 1 mL of water.
  - Stir the mixture for 2 hours at 50 °C.
- Work-up:
  - Cool the reaction mixture.
  - Dilute with 50 mL of 2M hydrochloric acid.
  - Filter the resulting precipitate and wash it with distilled water.

#### 3.2.2. Reactions Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring acts as a protecting group for the carbonyl functionality of 4-nitrobenzaldehyde.[1] It is stable under neutral and basic conditions but can be cleaved by hydrolysis under acidic conditions to regenerate the aldehyde.[1]

# **Applications**



**2-(4-Nitrophenyl)-1,3-dioxolane** serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules.[1][6] Its derivatives have potential applications in pharmaceutical development due to their biological activity.[6][10]

### Conclusion

This guide has summarized the key characteristics of **2-(4-nitrophenyl)-1,3-dioxolane**, providing essential data for its synthesis, identification, and application in a research and development setting. The detailed protocols and tabulated data offer a practical resource for scientists working with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Benchchem [benchchem.com]
- 2. 2-(4-nitrophenyl)-1,3-dioxolane | 2403-53-4 [m.chemicalbook.com]
- 3. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-(4-Nitrophenyl)-1,3-dioxolane CAS:2403-53-4 Sunway Pharm Ltd [3wpharm.com]
- 6. Buy 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 [smolecule.com]
- 7. 2-(4-nitrophenyl)-1,3-dioxolane | 2403-53-4 [chemicalbook.com]
- 8. biosynce.com [biosynce.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 2-(4-Nitrophenyl)-1,3-dioxolane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1347580#characterization-of-2-4-nitrophenyl-1-3-dioxolane]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com